3-(3-Amino-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.16 g/mol It features a pyrazole ring substituted with an amino group and a propanenitrile group
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to exhibit promising biological activities . They are often used in the development of kinase inhibitors .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylonitrile .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazole
- 3-(1H-Pyrazol-1-yl)propanenitrile
- 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile
Uniqueness
3-(3-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTZDHAMDKMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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